14(15)-EpEDE - 351533-80-7

14(15)-EpEDE

Catalog Number: EVT-1445888
CAS Number: 351533-80-7
Molecular Formula: C20H34O3
Molecular Weight: 322.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
8,11-tridecadienoic acid, 13-(3-pentyl-2-oxiranyl)-, (8z,11z)- is a long-chain fatty acid.

Asperflotone

Compound Description: Asperflotone is an unprecedented ergostane-type steroid isolated from the fungus Aspergillus flocculosus 16D-1. It exhibits inhibitory activity against IL-6 production in induced THP-1 cells. [] This compound features a unique rearranged bicyclo[4.2.1]non-2-ene ring system, potentially arising from α-ketol rearrangement during biosynthesis. []

14,15-Epoxyeicosatrienoic acid (14,15-EET)

Compound Description: 14,15-EET is an eicosanoid known for its beneficial effects on vascular remodeling. [] Studies have shown a negative correlation between 14,15-EET levels and abdominal aortic calcification in patients with primary aldosteronism. []

14,15-Dihydroxyeicosatrienoic acid (14,15-DHET)

Compound Description: 14,15-DHET serves as an inactive metabolite of 14,15-EET and is used as an indicator of 14,15-EET levels. [] Research has shown a positive correlation between plasma aldosterone concentration and 14,15-DHET levels. []

ent-Pimara-8(14),15-diene

Compound Description: ent-Pimara-8(14),15-diene is a pimarane-type diterpene produced by an engineered strain of the fungus Aspergillus nidulans. [] It exhibits antioxidant activity as demonstrated by the DPPH assay. []

Source

14(15)-EpEDE is synthesized in the body through the enzymatic action of cytochrome P450 enzymes on arachidonic acid. These enzymes catalyze the conversion of arachidonic acid into various eicosanoids, including epoxyeicosatrienoic acids, which play crucial roles in cell signaling and homeostasis.

Classification

The compound is classified as an epoxide, a type of cyclic ether that contains a three-membered ring structure. It is part of the larger class of polyunsaturated fatty acids and eicosanoids, which are important signaling molecules in biological systems.

Synthesis Analysis

Methods

14(15)-EpEDE can be synthesized through several methods:

  1. Enzymatic Synthesis: The most common method involves the use of cytochrome P450 enzymes, which convert arachidonic acid into 14(15)-EpEDE through a series of oxidation reactions. This method mimics natural biosynthesis and allows for high specificity in product formation.
  2. Chemical Synthesis: Chemical methods involve multiple steps of organic synthesis to construct the epoxide ring from arachidonic acid derivatives. These methods often require protecting groups and can lead to lower yields compared to enzymatic methods.

Technical Details

The enzymatic synthesis typically involves:

  • Substrate Preparation: Arachidonic acid is prepared and purified.
  • Enzyme Activation: Cytochrome P450 enzymes are activated using co-factors like NADPH.
  • Reaction Conditions: The reaction is carried out under controlled pH and temperature to optimize yield and selectivity.
Molecular Structure Analysis

Structure

The molecular structure of 14(15)-EpEDE features a unique epoxide functional group at the 14 and 15 positions of the eicosatrienoic acid backbone. Its chemical formula is C20H30O3, reflecting its composition of carbon, hydrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 318.45 g/mol
  • Structural Formula: The structure can be represented as follows:
C20H30O3\text{C}_{20}\text{H}_{30}\text{O}_{3}

This structure plays a critical role in its biological activity and interaction with cellular receptors.

Chemical Reactions Analysis

Reactions

14(15)-EpEDE participates in various biochemical reactions:

  1. Hydrolysis: It can be hydrolyzed by epoxide hydrolases to form diols, which may have different biological activities.
  2. Receptor Binding: The compound interacts with specific receptors involved in vascular tone regulation and inflammation.

Technical Details

The reactivity of the epoxide group makes it susceptible to nucleophilic attack by water or other nucleophiles, leading to the formation of more stable products such as diols.

Mechanism of Action

Process

14(15)-EpEDE exerts its effects primarily through:

  1. Vasodilation: It promotes relaxation of vascular smooth muscle by activating potassium channels.
  2. Anti-inflammatory Effects: The compound modulates inflammatory responses by inhibiting leukocyte adhesion and migration.

Data

Studies indicate that 14(15)-EpEDE enhances nitric oxide production, contributing to its vasodilatory effects. Its mechanism involves complex signaling pathways that include phospholipase A2 activation and subsequent downstream effects on cyclic GMP levels.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and heat; should be stored under inert gas conditions.
  • Reactivity: The epoxide group is highly reactive, making it prone to hydrolysis or reaction with nucleophiles.

Relevant data from studies show that the stability can be enhanced by proper storage conditions, minimizing degradation over time.

Applications

Scientific Uses

14(15)-EpEDE has several promising applications in scientific research:

  1. Cardiovascular Research: Investigated for its potential to improve endothelial function and reduce hypertension.
  2. Inflammation Studies: Used to explore mechanisms underlying inflammatory diseases such as arthritis and asthma.
  3. Neuroscience: Research into its neuroprotective effects against ischemic injury indicates potential therapeutic applications for stroke patients.
Introduction to 14(15)-EpEDE

Definition and Chemical Identity of 14(15)-EpEDE

14(15)-EpEDE [(±)13-(3-pentyl-2-oxiranyl)-8Z,11Z-tridecadienoic acid] is a monoepoxide derivative of the ω-6 polyunsaturated fatty acid (PUFA) dihomo-γ-linolenic acid (DGLA; 8Z,11Z,14Z-eicosatrienoic acid). Its molecular formula is C₂₀H₃₄O₃, with a molecular weight of 322.48 g/mol. The compound features a terminal epoxy group bridging carbons 14 and 15 (C14–C15) of the 20-carbon chain, while retaining conjugated cis double bonds at positions C8–C9 and C11–C12 [1] [3]. As an epoxyeicosatrienoic acid (EET) analog derived from DGLA, it belongs to the broader class of epoxyeicosanoids. 14(15)-EpEDE exists naturally as a racemic mixture (±), indicating the presence of both R,S and S,R enantiomers at the epoxide moiety [3]. Its structural characteristics differentiate it from arachidonic acid (AA)-derived EETs by the absence of the Δ5 double bond, resulting in a distinct biological profile [2].

Table 1: Key Chemical Identifiers of 14(15)-EpEDE

PropertyValue/Description
Systematic Name(±)13-(3-pentyl-2-oxiranyl)-8Z,11Z-tridecadienoic acid
Synonyms14,15-EpEDE; 14,15-Epoxy-8Z,11Z-eicosadienoic acid
Molecular FormulaC₂₀H₃₄O₃
Molecular Weight322.48 g/mol
PubChem CID124518517
Parent Fatty AcidDihomo-γ-linolenic acid (DGLA, 20:3 ω-6)
Key Functional GroupsC14–C15 epoxide; C8–C9 & C11–C12 cis double bonds

Historical Context and Discovery in Lipid Biochemistry

The discovery of 14(15)-EpEDE is intertwined with the broader investigation of cytochrome P450 (CYP450) epoxygenase pathways in eicosanoid metabolism. Initially characterized in the 1980s–1990s, CYP450 enzymes were identified as catalysts for the epoxidation of PUFA double bonds, generating bioactive epoxides. While AA-derived epoxyeicosatrienoic acids (EETs) like 14,15-EET were the primary focus, parallel research revealed that DGLA—an intermediate in the ω-6 PUFA pathway—could undergo similar epoxidation [1] [3]. Early in vitro studies demonstrated that 14(15)-EpEDE could be synthesized non-enzymatically through chemical epoxidation of DGLA using strong oxidizing agents (e.g., m-chloroperoxybenzoic acid) [1]. Concurrently, biochemical assays confirmed CYP450 isoforms (e.g., CYP2C, CYP2J) as endogenous generators of this epoxide in mammalian tissues [3] [6]. Despite its structural characterization, 14(15)-EpEDE remained less studied than AA- or EPA-derived eicosanoids due to DGLA's lower abundance in cells and historical emphasis on prostanoid metabolism from DGLA (e.g., series-1 prostaglandins) [2] [6]. Its designation as a "poorly understood" mediator persists in contemporary biochemical literature [1] [3].

Taxonomic Classification Within Eicosanoid Derivatives

14(15)-EpEDE is taxonomically classified within the eicosanoid superfamily—oxygenated derivatives of 20-carbon PUFAs. It specifically belongs to:

  • Epoxyeicosanoids: Epoxy group-containing metabolites generated primarily via CYP450 epoxygenases.
  • ω-6 Series Eicosanoids: Derived from DGLA (20:3 ω-6), distinguishing it from ω-6 AA metabolites (e.g., 14,15-EET) and ω-3 EPA metabolites.
  • Eicosatrienoic Acid Derivatives: Characterized by three double bonds in the parent fatty acid, contrasting with tetraenoic (AA) or pentaenoic (EPA) precursors [2] [6].

Structurally, 14(15)-EpEDE is an analog of AA-derived 14,15-EET but lacks the Δ5 double bond. This difference reduces its double-bond count (three vs. four in EETs) and alters its three-dimensional conformation, potentially influencing receptor binding and metabolic stability [2] [6]. Unlike prostanoids (e.g., prostaglandins) or leukotrienes, epoxyeicosanoids like 14(15)-EpEDE are not synthesized via cyclooxygenase (COX) or lipoxygenase (LOX) pathways but rely solely on CYP450 activity [1] [8].

Table 2: Classification of 14(15)-EpEDE Within Major Eicosanoid Classes

Classification LevelCategoryKey Features
Biosynthetic PathwayCYP450 Epoxygenase MetaboliteGenerated via CYP2C/J isoforms; non-COX/LOX
PUFA Precursorω-6 Dihomo-γ-linolenic acid20:3 ω-6; lacks Δ5 double bond of AA
Structural ClassEpoxyeicosatrienoic AcidMonoepoxide; three double bonds
SeriesEicosanoid ω-6 SeriesDerived from ω-6 fatty acid DGLA

Physicochemical Properties and Analytical Identification

14(15)-EpEDE exhibits greater lipid solubility than its parent fatty acid DGLA due to the introduction of the polar epoxide group. This property facilitates its incorporation into lipid membranes and carriers. Its methyl ester derivative (±)14(15)-EpEDE methyl ester is synthetically prepared to enhance lipid solubility for experimental formulations, particularly in dietary supplement studies [5]. Analytically, 14(15)-EpEDE is identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), often alongside other eicosanoids in specialized panels targeting epoxy-fatty acids. Its elution profile and mass fragmentation patterns (e.g., m/z transitions) differentiate it from regioisomers like 11,12- or 8,9-EpEDE [1] [3].

Biological Precursor Context: DGLA Metabolism

DGLA serves as the exclusive biosynthetic precursor to 14(15)-EpEDE. It is itself metabolized from γ-linolenic acid (GLA; 18:3 ω-6) via elongation by fatty acid elongase 5 (ELOVL5) [1] [3]. DGLA occupies a pivotal branch point in eicosanoid biology:

  • COX Pathway: Generates anti-inflammatory series-1 prostaglandins (e.g., PGE1) and thromboxanes (TXA1) [1] [6].
  • CYP450 Pathway: Produces epoxides including 14(15)-EpEDE and hydroxyeicosatrienoic acids (HETrEs) [3] [8].Competition between these pathways influences the cellular balance of pro-resolving vs. pro-inflammatory mediators. Unlike AA, DGLA is not a substrate for leukotriene synthesis, positioning its CYP450 metabolites as key inflammatory modulators [6] [8].

Table 3: Key DGLA-Derived Eicosanoids and Enzymatic Pathways

EicosanoidEnzymatic PathwayStructural Features
PGE1Cyclooxygenase (COX-1/2)Cyclopentane ring; hydroxyl/keto groups
TXA1Cyclooxygenase + Thromboxane SynthaseOxane ring; ether linkage
15-HETrE15-Lipoxygenase (15-LOX)Hydroxy group at C15
14(15)-EpEDECytochrome P450 (CYP450)Epoxide group at C14–C15

Research Significance and Unresolved Questions

Despite its identification decades ago, 14(15)-EpEDE remains one of the least characterized eicosanoids. Key unresolved questions include:

  • Receptor Targets: Whether it shares endothelial or nuclear receptors with AA-derived EETs (e.g., EP2 receptor, PPARγ).
  • Metabolic Fate: Hydration to dihydroxy derivatives via soluble epoxide hydrolase (sEH) and biological activity of those products.
  • Disease Relevance: Potential roles in vascular inflammation, neuroprotection, or metabolic syndromes suggested by broader eicosanoid biology [1] [6] [7].Recent lipidomic studies highlighting DGLA's anti-inflammatory effects have renewed interest in its epoxy metabolites as understudied mediators [6] [8].

Properties

CAS Number

351533-80-7

Product Name

14(15)-EpEDE

IUPAC Name

(8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-8,11-dienoic acid

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

InChI

InChI=1S/C20H34O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,10,13,18-19H,2-3,5,7-9,11-12,14-17H2,1H3,(H,21,22)/b6-4-,13-10-

InChI Key

ZXBWLXDDSYHRTE-QGIBGKBZSA-N

SMILES

CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O

Synonyms

(±)14,15-Epoxyeicosadienoic Acid

Canonical SMILES

CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O

Isomeric SMILES

CCCCCC1C(O1)C/C=C\C/C=C\CCCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.